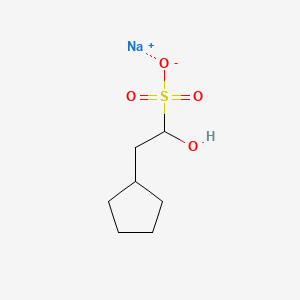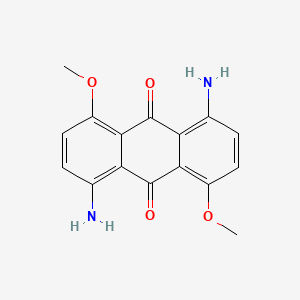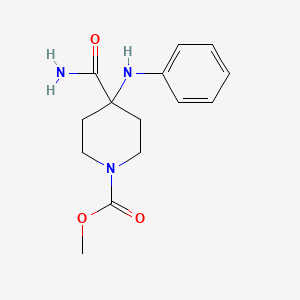
2-Imino-alpha-phenylthiazolidin-3-ethanol monohydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imino-alpha-phenylthiazolidin-3-ethanol monohydrobromide is a chemical compound with the molecular formula C11H15BrN2OS and a molecular weight of 303.2186 . This compound is characterized by the presence of a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2-Imino-alpha-phenylthiazolidin-3-ethanol monohydrobromide typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for higher yields, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
2-Imino-alpha-phenylthiazolidin-3-ethanol monohydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
2-Imino-alpha-phenylthiazolidin-3-ethanol monohydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications in treating diseases like cancer and infections.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Imino-alpha-phenylthiazolidin-3-ethanol monohydrobromide involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Imino-alpha-phenylthiazolidin-3-ethanol monohydrobromide can be compared with other thiazolidine derivatives, such as:
2-Imino-alpha-phenylthiazolidin-3-ethanol monohydrochloride: Similar in structure but with a chloride ion instead of a bromide ion.
2-Methylidene-1,3-thiazolidin-4-one derivatives: These compounds share the thiazolidine ring but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substituents and the presence of the bromide ion, which can influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
6649-55-4 |
|---|---|
Molekularformel |
C11H15BrN2OS |
Molekulargewicht |
303.22 g/mol |
IUPAC-Name |
2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol;hydrobromide |
InChI |
InChI=1S/C11H14N2OS.BrH/c12-11-13(6-7-15-11)8-10(14)9-4-2-1-3-5-9;/h1-5,10,12,14H,6-8H2;1H |
InChI-Schlüssel |
YXGODDMQKKSXMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=N)N1CC(C2=CC=CC=C2)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


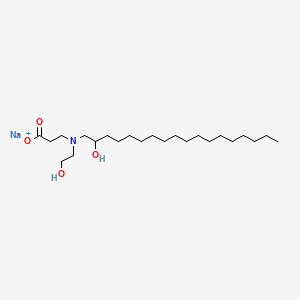
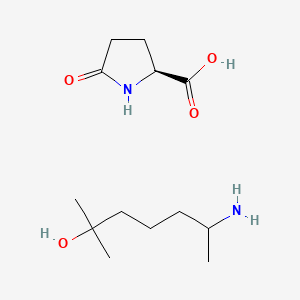
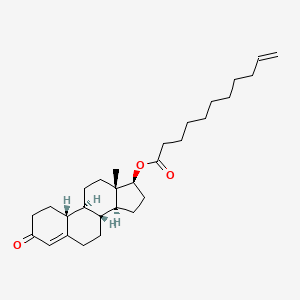
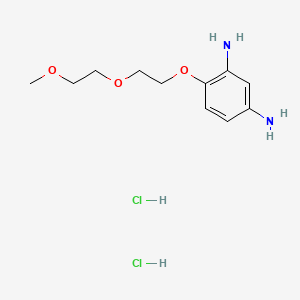

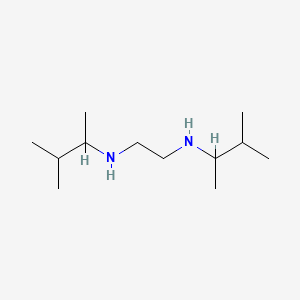


![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)


